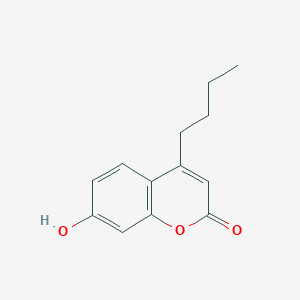

4-butyl-7-hydroxy-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

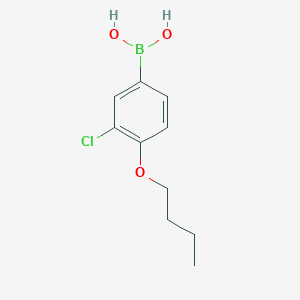

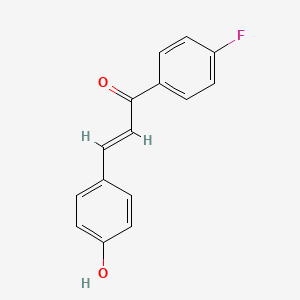

“4-butyl-7-hydroxy-2H-chromen-2-one” is a chemical compound with the molecular formula C₁₃H₁₄O₃ . It is related to coumarin derivatives , which are a group of compounds that have been found to possess various biological and pharmaceutical properties .

Molecular Structure Analysis

The molecular structure of “4-butyl-7-hydroxy-2H-chromen-2-one” consists of a coumarin core with a butyl group attached at the 4-position and a hydroxy group at the 7-position . The molecular weight of the compound is 218.25 g/mol .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-butyl-7-hydroxy-2H-chromen-2-one” include a molecular weight of 218.25 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 .

Aplicaciones Científicas De Investigación

Medical and Biomedical Research

Coumarin derivatives, such as 4-butyl-7-hydroxy-2H-chromen-2-one, have a myriad of applications in medical science and biomedical research . They are associated with various biological activities, including antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV activities . They also possess properties like inhibition of platelet aggregation and inhibition of steroid 5α-reductase .

Industrial Applications

These compounds have wide-ranging applications in many industrial branches . They are used in the production of optical brighteners, photosensitizers, fluorescent and laser dyes . They are also used as additives in food, perfumes, cosmetics, and pharmaceuticals .

Drug and Pesticidal Preparations

The novel compounds of 4-butyl-7-hydroxy-2H-chromen-2-one are utilized in drug and pesticidal preparations . Synthetic chemists are actively engaged in developing new and superior methods for the isolation of coumarin derivatives .

Inhibitor for Protein Tyrosine Phosphatase 1B

4-butyl-7-hydroxy-2H-chromen-2-one is used as an inhibitor for protein tyrosine phosphatase 1B . This enzyme is involved in many cellular processes including cell growth, differentiation, mitotic cycle, and oncogenic transformation .

Inhibitor for Acetyl Cholinesterase and Monoamine Oxidase

This compound is also used as an inhibitor for acetyl cholinesterase and monoamine oxidase . These enzymes are involved in the breakdown of neurotransmitters in the brain, and their inhibition can be beneficial in the treatment of diseases like Alzheimer’s .

Antimicrobial Activity

4-butyl-7-hydroxy-2H-chromen-2-one and its derivatives have been found to possess high antimicrobial activity against various bacteria including Staphyloccocus pneumoniae, Pseudomonas aeruginosa, Bacillus subtilis, Bacillus cereus, and Salmonela panama .

Safety and Hazards

Direcciones Futuras

Future research could focus on the synthesis, characterization, and biological evaluation of “4-butyl-7-hydroxy-2H-chromen-2-one” and its derivatives. Given the biological and pharmaceutical properties of related coumarin compounds , this compound could have potential applications in various fields.

Propiedades

IUPAC Name |

4-butyl-7-hydroxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-2-3-4-9-7-13(15)16-12-8-10(14)5-6-11(9)12/h5-8,14H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCUVPFNRWFFIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=O)OC2=C1C=CC(=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30420636 |

Source

|

| Record name | 4-butyl-7-hydroxy-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

342894-11-5 |

Source

|

| Record name | 4-butyl-7-hydroxy-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol](/img/structure/B1276491.png)

![(3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol](/img/structure/B1276500.png)